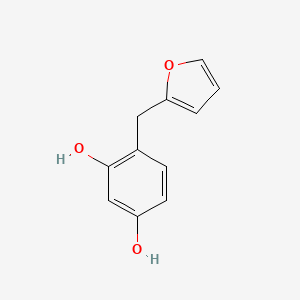
4-(furan-2-ylmethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 7, also known as 1,3-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the meta-isomer. Resorcinol is a white, crystalline solid that is highly soluble in water, alcohol, and ether. It is widely used in various industrial applications, including the production of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to Hock rearrangement and oxidation to yield resorcinol and acetone . Another method involves the disulfonation of benzene followed by hydrolysis of the resulting 1,3-disulfonate .
Industrial Production Methods
Industrial production of resorcinol typically involves the oxidation of 1,3-diisopropylbenzene. This process is carried out in several steps, starting with the dialkylation of benzene with propylene. The resulting 1,3-diisopropylbenzene is then oxidized and subjected to Hock rearrangement to produce resorcinol and acetone . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Resorcinol undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxybenzene derivatives
Substitution: Halogenated resorcinol derivatives, nitroresorcinol
Scientific Research Applications
Resorcinol compound 7 has a wide range of scientific research applications:
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: It helps remove hard, scaly, or roughened skin by promoting the shedding of dead skin cells.
Antiseptic and Disinfectant: Resorcinol possesses antiseptic properties, making it effective in treating skin infections.
Anti-thyroidal Activity: It can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Thioresorcinol
Comparison
Resorcinol is unique among its isomers due to its meta-hydroxyl group positioning, which influences its reactivity and applications. Unlike catechol and hydroquinone, resorcinol is more commonly used in the production of adhesives and rubber compounds . Additionally, resorcinol’s antiseptic properties make it valuable in medical applications, whereas catechol and hydroquinone are more commonly used in photographic developers and as reducing agents .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H10O3/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h1-5,7,12-13H,6H2 |
InChI Key |
UGOKFADRDRUFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832141.png)
![N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide; N-((S)-1-(4-((S)-2-(2,4-Dichlorophenylsulfonamido)-3-hydroxypropanoyl)piperazin-1-yl)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10832152.png)
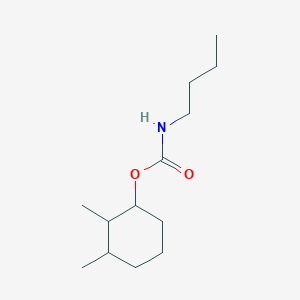
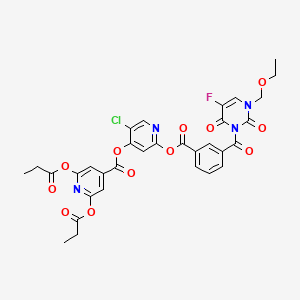
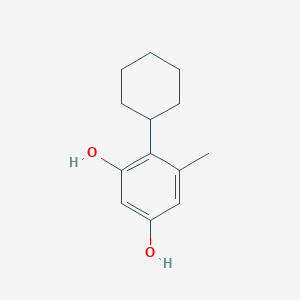

![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832177.png)
![2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832182.png)
![n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine](/img/structure/B10832213.png)
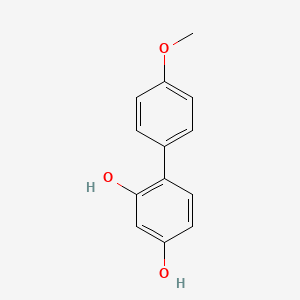
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;(3S)-3-[[2-[(3S)-3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832225.png)
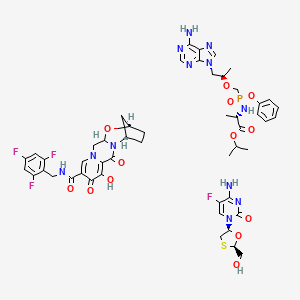
![10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid](/img/structure/B10832227.png)
![5-[3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B10832228.png)
